Rose Bengal Lactone

Content Navigation

Selecting the wrong Rose Bengal form for non-aqueous systems leads to solubility failure. Rose Bengal Lactone (CAS 4159-77-7) is the hydrophobic, charge-neutral lactone that dissolves in organic solvents (DMSO, DCM, DMF), enabling:

- Efficient singlet oxygen generation in organic-phase photooxidations (e.g., [4+2] cycloadditions).

- Homogeneous photoinitiation in hydrophobic monomer systems for radical polymerization.

- Passive membrane diffusion for intracellular PDT studies.

Procure the correct form to ensure solubility, stability, and functional activity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

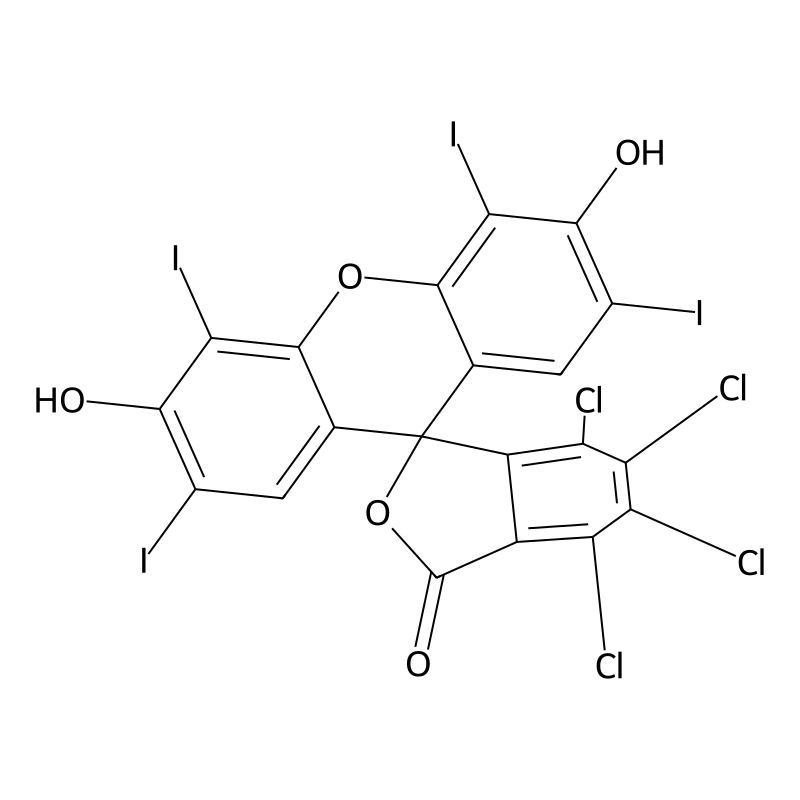

Rose Bengal Lactone is the neutral, ring-closed (lactone) form of the potent xanthene photosensitizer, Rose Bengal. While the parent compound is a water-soluble disodium salt, the lactone is a distinct chemical entity characterized by its hydrophobicity and solubility in organic solvents. Its utility is defined by this structural difference, which governs its solubility, membrane permeability, and pH-dependent equilibrium with the photoactive, ring-opened quinoid form. [1] This guide focuses on the specific procurement advantages of the lactone form for applications in non-aqueous systems or where pH-triggered activity is required.

Research Fit

Direct substitution of Rose Bengal Lactone with its common disodium salt form (or vice-versa) frequently leads to process failure. The lactone's charge-neutral, hydrophobic structure dictates its solubility in organic solvents like DMSO and its ability to permeate lipid membranes, whereas the dianionic salt is hydrophilic and confined to aqueous media. [REFS-1, REFS-2] Furthermore, the two forms exist in a pH-dependent equilibrium; the photosensitizing open-ring form dominates at neutral pH, while the non-photoactive lactone is favored in acidic conditions (pH < 5). Therefore, selecting the correct form based on solvent system and process pH is a critical, non-negotiable procurement decision for achieving solubility, stability, and functional activity.

Substitution Risk

Organic Solvent Solubility

Rose Bengal Lactone's neutral structure provides excellent solubility in common organic solvents, a critical requirement for applications in organic synthesis, polymer science, and electronics. In contrast, the disodium salt form is effectively insoluble in these media. For example, stock solutions of Rose Bengal Lactone can be readily prepared in 100% DMSO at concentrations up to 10 mM. The disodium salt, conversely, is highly water-soluble but has negligible solubility in DMSO, making the lactone the required form for non-aqueous processing.

| Evidence Dimension | Solubility in DMSO |

| Target Compound Data | Up to 10 mM in 100% DMSO |

| Comparator Or Baseline | Rose Bengal Disodium Salt: Effectively insoluble |

| Quantified Difference | Qualitatively distinct solubility profiles enabling use in mutually exclusive solvent systems. |

| Conditions | Standard laboratory temperature and pressure. |

This solubility difference is the primary reason for procuring the lactone form for any application requiring a homogeneous solution in organic media, such as resins, monomers, or organic reaction mixtures.

Enhanced Photostability

The neutral form of Rose Bengal, as found in non-aqueous or lipid environments, demonstrates significantly improved resistance to photodegradation compared to the free salt in aqueous buffer. A study using multivesicular liposomes (MVL) to encapsulate Rose Bengal, thereby protecting it in a lipid environment, showed a 10-fold extension of its photodegradation half-life upon irradiation at 550 nm. [1] This increased photostability is a key performance advantage for processes requiring prolonged or high-intensity light exposure.

| Evidence Dimension | Photodegradation Half-Life |

| Target Compound Data | 10-fold longer half-life (for RB in a protective, non-aqueous lipid environment) |

| Comparator Or Baseline | Free Rose Bengal Disodium Salt in aqueous buffer |

| Quantified Difference | 1000% increase in photostability half-life |

| Conditions | Irradiation at 550 nm; comparison of RB encapsulated in multivesicular liposomes vs. free RB in buffer solution. |

For applications like continuous flow photocatalysis or long-duration photodynamic treatments, this superior photostability translates to longer catalyst lifetime, improved process reproducibility, and higher total turnover numbers.

Singlet Oxygen Generation in Hydrophobic Media

While the disodium salt of Rose Bengal is a well-known photosensitizer in aqueous solutions, its neutral derivatives are required for efficient singlet oxygen generation within hydrophobic environments. Studies on hydrophobic ester derivatives of Rose Bengal, which are structurally analogous to the lactone, demonstrate exceptionally high singlet oxygen quantum yields (ΦΔ) ranging from 0.83 to 0.89. [1] These values exceed the already high yield of the parent Rose Bengal salt in methanol (ΦΔ ≈ 0.76), indicating that the neutral form is a highly efficient photosensitizer in the non-polar environments for which it is designed. [2]

| Evidence Dimension | Singlet Oxygen Quantum Yield (ΦΔ) |

| Target Compound Data | 0.83 - 0.89 (for hydrophobic ester derivatives) |

| Comparator Or Baseline | Rose Bengal Disodium Salt: ~0.76 (in methanol) |

| Quantified Difference | Up to 17% higher singlet oxygen quantum yield compared to the parent salt. |

| Conditions | Comparison across different studies; ester derivatives in micellar systems, Rose Bengal salt in methanol. |

This ensures top-tier performance for applications occurring in apolar media, such as catalysis in organic solvents or photodynamic action within lipid membranes, where the salt form would be both insoluble and ineffective.

pH-Dependent Activity Switch

The interconversion between Rose Bengal Lactone and the photoactive Rose Bengal dianion is a reversible, acid-catalyzed equilibrium. The transition to the colorless, non-photosensitizing lactone form is favored under acidic conditions, typically at a pH below 5. [REFS-1, REFS-2] This property is not a drawback but a key feature for process control. It allows the compound to be used as a pH-activatable agent, remaining 'off' in acidic environments and 'turning on' as a photosensitizer upon entering a neutral or alkaline environment. Standard Rose Bengal salt does not offer this 'off' state at low pH.

| Evidence Dimension | Photoactivity at pH < 5 |

| Target Compound Data | Exists as stable, non-photoactive lactone |

| Comparator Or Baseline | Rose Bengal Disodium Salt: Converts to the non-photoactive lactone form, losing its function. |

| Quantified Difference | Functional difference between a stable 'off' state (lactone) and functional failure (salt). |

| Conditions | Aqueous or protic solutions with pH < 5. |

This enables the design of 'smart' systems for applications like pH-targeted drug delivery or processes where photosensitizing action must be precisely controlled and localized by environmental pH.

Visible-Light Photocatalysis

For synthetic transformations requiring a photosensitizer soluble in organic solvents like acetonitrile, DCM, or DMF, Rose Bengal Lactone is the appropriate choice. Its high solubility and excellent singlet oxygen quantum yield in non-polar environments enable efficient catalysis for reactions such as [4+2] cycloadditions or C-H functionalizations, where the disodium salt would be completely insoluble. [1]

Non-Aqueous Photopolymerization Initiator

As a photoinitiator for radical polymerization, Rose Bengal Lactone can be homogeneously dissolved in hydrophobic acrylate or epoxy monomers and resins. [2] Its superior photostability ensures consistent initiation over extended curing times, while its high efficiency in generating reactive species leads to rapid and uniform polymerization, making it suitable for coatings, adhesives, and 3D printing applications where water-based systems are not viable.

Lipid-Rich Biological Targeting

The charge-neutral lactone form is capable of passive diffusion across lipid bilayers, unlike the membrane-impermeable disodium salt. This makes it the correct choice for photodynamic therapy (PDT) research targeting intracellular organelles or for studying photo-oxidation processes within cell membranes. [3] Its enhanced photostability and high singlet oxygen yield in these lipid environments ensure potent and localized cytotoxic effects.

Application Fit Matrix

References

- [1] Dadwal, A., et al. (2022). Visible-Light-Mediated Rose Bengal- or [Ru(bpy)3]2+-Catalyzed Radical [4 + 2] Cycloaddition: An Efficient Route to Tetrahydrocarbazoles. ACS Omega, 7(11), 9961–9970.

- [2] Lalevée, J., et al. (2014). Visible light initiating systems for photopolymerization: status, development and challenges. Polymer Chemistry, 5(7), 2287-2301.

- [3] Fadel, M., & Kassab, K. (2012). Evaluation of the Photostability and Photodynamic Efficacy of Rose Bengal Loaded in Multivesicular Liposomes. International Journal of Pharmaceutical Sciences and Nanotechnology, 5(1), 1635-1641.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

632-69-9 (di-hydrochloride salt)

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

General Manufacturing Information

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-: INACTIVE

Explore Compound Types